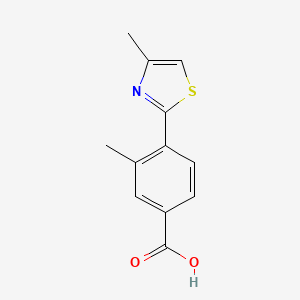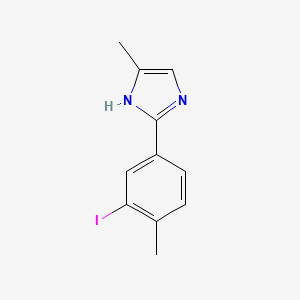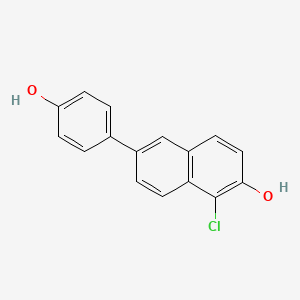
1-Chloro-6-(4-hydroxyphenyl)-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its IUPAC name is Methanone, (4-chlorophenyl)(4-hydroxyphenyl)- .
- The compound consists of a naphthalene ring substituted with a chlorophenyl group and a hydroxyphenyl group.
- It is a white to light yellow crystalline powder.
1-CHLORO-6-(4-HYDROXYPHENYL)-2-NAPHTHOL: is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxybenzaldehyde.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane) with a base (such as triethylamine) as a catalyst.
Industrial Production: Industrial-scale production methods may vary, but they generally follow similar principles.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions but may include derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Explored for pharmacological properties.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action varies based on its application.
- In biological systems, it may interact with specific receptors or enzymes.
- Further research is needed to elucidate precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other benzophenone derivatives, such as Ethanone, 1-(5-chloro-2-hydroxyphenyl)- , share structural similarities.
Uniqueness: The specific arrangement of the chlorophenyl and hydroxyphenyl groups distinguishes it from related compounds.
Remember that this information is based on available data, and further research may provide additional insights
Properties
Molecular Formula |
C16H11ClO2 |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
1-chloro-6-(4-hydroxyphenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H11ClO2/c17-16-14-7-3-11(9-12(14)4-8-15(16)19)10-1-5-13(18)6-2-10/h1-9,18-19H |
InChI Key |
YHEHVRSGKUYDON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C(=C(C=C3)O)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chlorothieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B8499814.png)


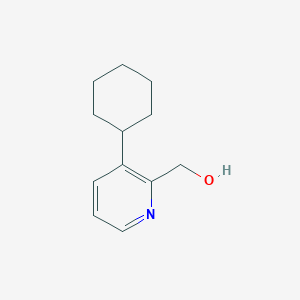
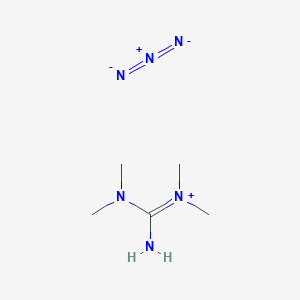
![1-Aminopyrazolo[1,5-c]quinazoline](/img/structure/B8499841.png)
![2-Sulfamoylfuro[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8499846.png)
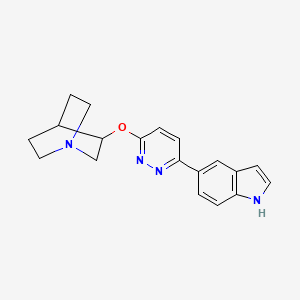
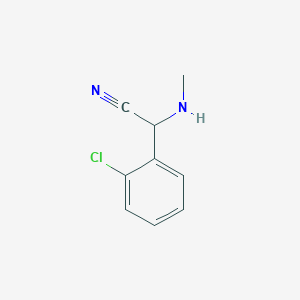
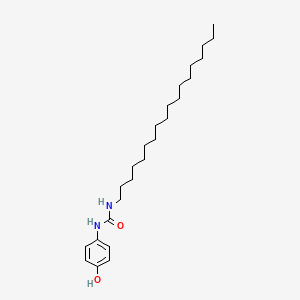
![5-(1H-tetrazol-1-yl)-octahydrocyclopenta[c]pyrrole](/img/structure/B8499893.png)
